3-Amino-5-(4-fluorobenzyl)picolinamide
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Overview
Description
3-Amino-5-(4-fluorobenzyl)picolinamide is a chemical compound that belongs to the class of picolinamides It features an amino group at the 3-position and a 4-fluorobenzyl group at the 5-position on the picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinamide typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 3-amino-5-bromopicolinamide.
Suzuki-Miyaura Coupling: The brominated precursor undergoes a Suzuki-Miyaura coupling reaction with 4-fluorobenzylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-fluorobenzyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-Amino-5-(4-fluorobenzyl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinamide involves its interaction with specific molecular targets. For instance, in antifungal research, picolinamide derivatives have been shown to inhibit the lipid-transfer protein Sec14p, which is crucial for fungal cell viability . The compound binds to the active site of Sec14p, disrupting its function and leading to antifungal effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromopicolinamide: A precursor in the synthesis of 3-Amino-5-(4-fluorobenzyl)picolinamide.
3-Amino-5-chloropicolinamide: Another halogenated derivative with similar properties.
Uniqueness
This compound is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H12FN3O |
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Molecular Weight |
245.25 g/mol |
IUPAC Name |
3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H12FN3O/c14-10-3-1-8(2-4-10)5-9-6-11(15)12(13(16)18)17-7-9/h1-4,6-7H,5,15H2,(H2,16,18) |
InChI Key |
RQCFZUIJTLCTBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)C(=O)N)N)F |
Origin of Product |
United States |
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